N-(6-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide
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Overview
Description
Molecular Structure Analysis
The benzothiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The presence of multiple aromatic rings (the benzothiazole and phenyl groups) could result in interesting electronic and optical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzothiazole and phenyl groups could influence the compound’s solubility, melting point, and other physical properties .Scientific Research Applications
Antibacterial and Antimicrobial Applications
Research indicates that compounds similar to N-(6-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide show promising antibacterial and antimicrobial activities. For instance, compounds derived from the 2-amino benzo[d]thiazolyl substituted pyrazol-5-one family, which have structural similarities, demonstrated significant antibacterial effects against Staphylococcus aureus and Bacillus subtilis, as well as anticandidal effects against C. parapsilosis and C. glabrata (Palkar et al., 2017); (Dawbaa et al., 2021).
Anticancer Activity
Some derivatives of this compound class have shown potential in anticancer research. For example, 4-thiazolidinones containing benzothiazole moiety, which are structurally related, have been evaluated for their antitumor activity against various cancer cell lines, including leukemia, melanoma, and breast cancer (Havrylyuk et al., 2010). Additionally, thiadiazole derivatives with benzamide groups have demonstrated promising anticancer activity against human cancer cell lines such as melanoma and leukemia (Tiwari et al., 2017).
Antimicrobial and Antifungal Activities
Several studies have synthesized derivatives of the thiazole and benzothiazole classes, which have shown antimicrobial and antifungal activities. This indicates the potential of this compound in similar applications (Chandrappa et al., 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2S/c1-20-14-15-25-26(17-20)33-28(29-25)30(19-23-13-8-16-32-23)27(31)18-24(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-7,9-12,14-15,17,23-24H,8,13,16,18-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIQAGZJDNIIJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3CCCO3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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